O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines, characterized by the presence of a hydroxylamine functional group (-NH2OH). This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is often utilized in medicinal chemistry due to its biological activity. Hydroxylamines are known for their ability to act as nucleophiles in various chemical reactions, making them valuable in synthetic organic chemistry.
The compound can be synthesized from readily available precursors, including piperidine derivatives and hydroxylamine hydrochloride. Its synthesis and applications have been discussed in various scientific literature, highlighting its potential in drug development and other chemical applications.
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is classified as an organic compound, specifically a hydroxylamine. It falls under the category of nitrogen-containing compounds and can be further classified based on its functional groups and molecular structure.
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves the reaction of 3-methylpiperidine with hydroxylamine hydrochloride. Various methods have been developed for synthesizing hydroxylamines, including:
In a typical synthesis procedure, 3-methylpiperidine is reacted with hydroxylamine hydrochloride in the presence of a solvent such as ethanol or water. The reaction may require heating to facilitate the formation of the hydroxylamine derivative. Proper purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has a specific molecular structure characterized by:
The structural formula can be represented as follows:
The molecular weight of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is approximately 158.23 g/mol. The compound's specific structural features contribute to its reactivity and biological activity.
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of the hydroxylamine group, which can engage in nucleophilic attacks on electrophilic centers in substrates such as aldehydes and ketones.
The mechanism of action for O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine primarily involves its role as a nucleophile. In biochemical contexts, it may inhibit certain enzymes or participate in metabolic pathways by interacting with reactive species.
Studies have shown that compounds containing hydroxylamine groups can affect various biochemical pathways, including those related to oxidative stress and inflammation.
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is generally characterized by:
Key chemical properties include:
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has several applications in scientific research and industry:
The 3-methylpiperidine scaffold provides critical stereoelectronic and conformational properties that enhance target engagement in drug molecules. Methylation at the 3-position induces ring puckering that influences spatial orientation of pharmacophoric elements while maintaining the basicity of the piperidine nitrogen (pKa ~10-11). This modification significantly impacts receptor binding kinetics and metabolic stability. Clinically successful kinase inhibitors exploit these characteristics:
Table 1: Piperidine-Based Anticancer Drugs
Drug Name | Target | Structural Feature | Approval Year |
---|---|---|---|
Lorlatinib | ALK/ROS1 kinase | 3-Substituted piperidine | 2018 |
Entrectinib | TRK/ALK/ROS1 kinase | Piperazine-piperidine core | 2019 |
Brigatinib | ALK inhibitor | Dimethylpiperidine | 2017 |
The 3-methyl substituent enhances hydrophobic pocket occupancy in kinase binding sites while its stereochemistry influences target selectivity. Molecular modeling studies reveal that the methyl group in S-configured 3-methylpiperidine derivatives optimally positions the protonated nitrogen for salt bridge formation with aspartate residues in ATP-binding pockets [2]. Beyond oncology, 3-methylpiperidine motifs confer blood-brain barrier permeability in neuroactive compounds, as demonstrated by histamine H₃ receptor ligands where the methyl group improves receptor subtype selectivity by 15-fold compared to unsubstituted analogs [3]. The scaffold's synthetic versatility enables diverse structural elaboration, allowing medicinal chemists to optimize physicochemical properties while retaining core pharmacophore functionality.
Hydroxylamine (-NHOH) functionalities serve as versatile pharmacodynamic elements through multiple mechanistic pathways. Their redox-activity enables participation in biological electron transfer cycles, particularly in hypoxic tumor microenvironments where they can generate reactive nitrogen species that induce DNA strand breaks. The hydroxylamine group also acts as a potent iron chelator, disrupting iron-dependent processes in cancer cells such as ribonucleotide reductase activity—a validated anticancer target [5]. This dual functionality underpins the therapeutic application of hydroxylamine-containing molecules like deferiprone (iron chelation therapy) and investigational antitumor agents.
Table 2: Pharmacological Applications of Hydroxylamine Derivatives
Functional Role | Mechanism | Example Compounds |
---|---|---|
Metal Chelation | Forms 3:1 complexes with Fe³⁺ | Deferiprone, Ciclopirox |
Reactive Oxygen Modulation | Generates nitroxide radicals | Tempamine, Bevirtrocin |
Enzyme Inhibition | Reversible covalent modification | Histone deacetylase inhibitors |
The hydroxylamine group's ability to undergo in vivo oxidation-reduction cycling establishes dynamic equilibrium with nitroso and nitroxide derivatives, creating redox buffers that modulate cellular oxidative stress. This property is exploited in neurodegenerative disease research where hydroxylamine compounds counteract oxidative damage. Additionally, the -NHOH moiety serves as a versatile synthetic handle for prodrug design, with N-oxygenation providing metabolic protection of amine functionalities followed by enzymatic reactivation [5]. Molecular hybridization strategies position the hydroxylamine group as a terminal pharmacophore, maximizing solvent exposure for interaction with biological targets while maintaining optimal logP values (typically 0-2) for membrane permeability.
The covalent integration of 3-methylpiperidine and hydroxylamine moieties creates compounds with emergent pharmacological properties exceeding those of either functional group alone. This synergy operates through three primary mechanisms:
Pharmacokinetic Optimization: The basic piperidine nitrogen enhances aqueous solubility at physiological pH while the methyl group provides lipophilic balance, achieving optimal logD values (1-3) for membrane permeability. Hydroxylamine contributes to metabolic stability by reducing first-pass oxidation through nitrogen protection.
Target Engagement Multivalency: Piperidine anchors molecules to target proteins through ionic and hydrogen-bonding interactions, while the hydroxylamine extends into catalytic or allosteric sites for covalent-reversible modification. This dual-point binding significantly increases residence time compared to monofunctional ligands.
Redox Tuning: The electron-donating 3-methyl group modulates piperidine basicity, which in turn influences hydroxylamine redox potential. This controlled electron transfer capacity enables selective activity in pathological microenvironments (e.g., tumor hypoxia) while minimizing off-target effects in normoxic tissues [1] [2].
Table 3: Hybridization Effects on Compound Properties
Property | Piperidine Contribution | Hydroxylamine Contribution | Hybrid Advantage |
---|---|---|---|
Solubility | High water solubility (ionized N) | Moderate solubility | Balanced logP/logD profiles |
Target Affinity | Strong ionic/H-bond interactions | Covalent-reversible binding | Enhanced residence time |
Metabolic Stability | Susceptible to CYP3A4 oxidation | Nitrogen protection | Reduced first-pass metabolism |
Structural analogs such as O-[2-(1-ethylpiperidin-3-yl)ethyl]hydroxylamine [1] demonstrate the hybridization principle through their improved biochemical efficacy compared to non-hybridized counterparts. Molecular dynamics simulations reveal that the ethylenediamine linker between piperidine and hydroxylamine provides conformational flexibility for simultaneous binding interactions, with optimal 3-4 bond spacing maximizing entropic binding contributions [1] [5]. This design strategy has shown particular promise in kinase inhibition applications, where the hydroxylamine moiety coordinates catalytic metals while the piperidine engages hydrophobic regions of the ATP-binding pocket, yielding inhibitors with picomolar affinity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7